Cas no 1248045-66-0 (Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate)

Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate is a brominated thiophene derivative with significant utility in organic synthesis and pharmaceutical research. This compound features a reactive hydroxyl group and an ester moiety, making it a versatile intermediate for constructing complex heterocyclic frameworks. The presence of the 5-bromo substituent enhances its reactivity in cross-coupling reactions, such as Suzuki or Stille couplings, facilitating further functionalization. Its well-defined structure and high purity ensure consistent performance in synthetic applications. The compound is particularly valuable in the development of bioactive molecules, including potential therapeutics targeting CNS disorders or inflammatory pathways. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate structure
1248045-66-0 structure
Product name:Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate
CAS No:1248045-66-0
MF:C9H11BrO3S
MW:279.150840997696
CID:6792700
PubChem ID:62395930

Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate
    • AKOS011683349
    • MFCD16749060
    • 1248045-66-0
    • Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate
    • Inchi: 1S/C9H11BrO3S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6,11H,2,5H2,1H3
    • InChI Key: QWIWYYLRURVNNW-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C(CC(=O)OCC)O)S1

Computed Properties

  • Exact Mass: 277.96123g/mol
  • Monoisotopic Mass: 277.96123g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 74.8Ų

Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB603319-250mg
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate; .
1248045-66-0
250mg
€489.70 2024-07-19
abcr
AB603319-500mg
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate; .
1248045-66-0
500mg
€676.10 2024-07-19
abcr
AB603319-1g
Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate; .
1248045-66-0
1g
€925.60 2024-07-19

Additional information on Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate

Research Brief on Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate (CAS: 1248045-66-0) in Chemical Biology and Pharmaceutical Applications

Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate (CAS: 1248045-66-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This β-hydroxy ester derivative, featuring a brominated thiophene moiety, demonstrates versatile applications in medicinal chemistry, particularly as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its potential in developing novel therapeutic agents targeting various disease pathways.

Structural analysis reveals that the compound's unique combination of a thiophene ring with a β-hydroxy ester functionality contributes to its pharmacological relevance. The bromine atom at the 5-position of the thiophene ring enhances its reactivity for further chemical modifications, making it a valuable building block in drug discovery. Researchers have successfully utilized this compound in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures with potential biological activity.

In recent pharmacological investigations, derivatives synthesized from Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate have shown promising activity against inflammatory pathways. Specifically, these compounds have demonstrated inhibitory effects on key pro-inflammatory cytokines, suggesting potential applications in developing anti-inflammatory therapeutics. The β-hydroxy ester moiety appears to play a crucial role in this biological activity, possibly through interactions with cellular targets.

From a synthetic chemistry perspective, novel methodologies have been developed to optimize the production of this compound. Recent advances include improved catalytic systems for its preparation and modified purification techniques that enhance yield and purity. These developments are particularly important as the pharmaceutical industry seeks more efficient routes to synthesize this valuable intermediate at scale.

Looking forward, research on Ethyl 3-(5-bromothiophen-2-yl)-3-hydroxypropanoate is expanding into new therapeutic areas. Current investigations are exploring its potential in neurological disorders and metabolic diseases, where its unique chemical properties may offer advantages over existing drug candidates. The compound's versatility and demonstrated biological activity position it as an important focus for future drug development efforts in the chemical biology and pharmaceutical fields.

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Amadis Chemical Company Limited
(CAS:1248045-66-0)
A1217702
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
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